molecular formula C20H28O3 B026152 ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide CAS No. 130466-20-5

ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide

Cat. No.: B026152
CAS No.: 130466-20-5
M. Wt: 316.4 g/mol
InChI Key: APBWFLZKYHYLIC-QOSLBHJFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the following steps:

    Formation of the naphthalene ring system: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by aromatization.

    Introduction of the benzofuran moiety: This step often involves cyclization reactions, such as the Friedel-Crafts acylation, to form the benzofuran ring.

    Functional group modifications: Hydroxylation and methylation reactions are employed to introduce the hydroxyl group and methyl groups at specific positions on the ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the ring system or reduce functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

Chemistry

In chemistry, (4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique structure can impart desirable properties to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl group can form hydrogen bonds, while the ring system can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one: The parent compound.

    (4Ar,10aS,11R,11aR,11bR)-11-methoxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one: A methoxy derivative.

    (4Ar,10aS,11R,11aR,11bR)-11-acetoxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one: An acetoxy derivative.

Uniqueness

The uniqueness of (4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one lies in its specific arrangement of functional groups and chiral centers. This configuration imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

(4aR,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-11-13-10-12-6-7-14-19(2,3)8-5-9-20(14,4)15(12)16(21)17(13)23-18(11)22/h10,14-17,21H,5-9H2,1-4H3/t14-,15+,16-,17+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBWFLZKYHYLIC-QOSLBHJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3CCC4C(CCCC4(C3C(C2OC1=O)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C3CC[C@H]4[C@]([C@@H]3[C@H]([C@H]2OC1=O)O)(CCCC4(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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